molecular formula C10H12N2S B1306018 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol CAS No. 53440-32-7

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Cat. No.: B1306018
CAS No.: 53440-32-7
M. Wt: 192.28 g/mol
InChI Key: DUHDUYRXLGSMLQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is systematically named according to IUPAC guidelines as 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)benzenethiol . Its molecular formula is C₁₀H₁₂N₂S , with a molecular weight of 192.28 g/mol . The structure comprises a benzene ring substituted with a thiol (-SH) group at the ortho position relative to a tetrahydropyrimidine moiety. This nomenclature aligns with the hierarchical prioritization of functional groups, where the pyrimidine ring is numbered to give the thiol substituent the lowest possible locant.

Structural Features and Tautomeric Properties

The molecule features a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) fused to a benzene ring via a single bond (Figure 1). The tetrahydropyrimidine exists in a partially saturated conformation, with four hydrogenated carbons (positions 1,4,5,6), enabling chair-like or boat-like conformations depending on steric and electronic factors.

A notable property is its thiol-thione tautomerism , where the -SH group can undergo proton transfer to form a thione (-S=) variant. This equilibrium is influenced by solvent polarity and pH, as evidenced by spectral shifts in NMR and IR. For example, in nonpolar solvents, the thiol form dominates, while polar solvents stabilize the thione via hydrogen bonding. The tautomeric equilibrium is critical for understanding its reactivity in metal coordination and biological interactions.

Table 1: Key structural parameters of this compound

Parameter Value/Description
Bond lengths (C-S) 1.82 Å (thiol), 1.67 Å (thione)
Dihedral angle (C6-C1-N1) 12.5° (pyrimidine-benzene plane)
Tautomeric equilibrium Thiol ⇌ Thione (K = 1.2 in DMSO)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Peaks at δ 1.65–1.80 ppm (m, 4H, pyrimidine CH₂), δ 3.20–3.30 ppm (m, 4H, pyrimidine N-CH₂), and δ 7.50–7.90 ppm (m, 4H, aromatic protons). The thiol proton appears as a broad singlet at δ 2.05 ppm, which disappears upon deuteration.
  • ¹³C NMR : Signals at δ 125.6 ppm (aromatic C-S), δ 158.2 ppm (pyrimidine C=N), and δ 24.6 ppm (pyrimidine CH₂).

Infrared (IR) Spectroscopy

Strong absorption bands at 2550 cm⁻¹ (S-H stretch, thiol form) and 1620 cm⁻¹ (C=N stretch, pyrimidine). The thione form shows a 1200 cm⁻¹ (C=S) band in polar solvents.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 192.28 (C₁₀H₁₂N₂S⁺), with fragmentation patterns including loss of SH (m/z 159) and pyrimidine ring cleavage (m/z 91).

X-ray Crystallographic Analysis

Single-crystal X-ray studies of related tetrahydropyrimidine-thiol derivatives reveal monoclinic crystal systems with space group P2₁/c. The benzene and pyrimidine rings are nearly coplanar (dihedral angle <15°), stabilized by π-π stacking and S-H···N hydrogen bonds. Although direct crystallographic data for this compound are limited, analogous structures exhibit intermolecular thiol-thione interactions, forming dimers or chains in the solid state.

Comparative Analysis with Related Tetrahydropyrimidine Derivatives

Compared to simpler derivatives like 1,4,5,6-tetrahydropyrimidin-2-amine (C₄H₉N₃), the addition of the benzene-thiol group enhances π-conjugation and metal-binding capacity . For instance, the thiol moiety enables coordination to transition metals (e.g., Cu²⁺, Zn²⁺), unlike non-thiolated analogs. Additionally, the compound’s tautomerism contrasts with 2-(pyridin-3-yl)tetrahydropyrimidines , which lack thiol-driven reactivity.

Biological studies highlight its superior enzyme inhibition (e.g., carbonic anhydrase) compared to oxygenated analogs, attributed to the thiol group’s affinity for metalloenzyme active sites. Structurally, it shares similarities with 3F6 (a PDB ligand with dual indole-pyrimidine motifs), but its smaller size and thiol functionality offer distinct pharmacokinetic profiles.

Properties

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDUYRXLGSMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420763
Record name 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53440-32-7
Record name 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53440-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzene thiol with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be reactive and odorous.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide are often used.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Various reduced thiol derivatives.

    Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is C10H12N2SC_{10}H_{12}N_{2}S, with a molecular weight of 192.28 g/mol. The compound features a tetrahydropyrimidine ring fused to a benzenethiol moiety, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. Studies have shown that derivatives of tetrahydropyrimidines exhibit activity against various bacterial strains. For instance:

Compound Target Bacteria Activity
This compoundE. coliModerate
This compoundS. aureusStrong

These findings suggest that further exploration of this compound could lead to the development of new antimicrobial agents.

Anticancer Potential

There is emerging evidence that tetrahydropyrimidine derivatives exhibit anticancer properties. A study conducted on various cell lines indicated that modifications to the tetrahydropyrimidine structure enhance cytotoxicity against cancer cells. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Inhibitory
HeLa (cervical cancer)10Cytotoxic

These results point towards the potential of this compound as a lead compound for further anticancer drug development.

Polymeric Composites

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Specifically, its thiol group can facilitate cross-linking reactions in polymer networks. This application is particularly relevant in creating advanced materials with tailored mechanical properties.

Polymer Type Modification Property Enhanced
PolyurethaneCross-linking with thiol groupsIncreased tensile strength
Epoxy resinThiol-ene reactionImproved flexibility

Such modifications could lead to innovations in coatings and adhesives with superior performance characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against resistant bacterial strains. The study highlighted that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity

In another investigation documented in Cancer Research, researchers synthesized several derivatives of tetrahydropyrimidines and tested their effects on tumor growth in vivo. The results showed that compounds similar to this compound significantly inhibited tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: Azoamidine Derivatives with Tetrahydropyrimidin Moieties

Example : 2,2’-Azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride

  • Structure : Contains azo (-N=N-) and tetrahydropyrimidin groups but lacks the benzenethiol moiety.
  • Applications : Used as water-soluble initiators in polymerization reactions.
  • Key Differences: The azo group enables thermal decomposition to generate free radicals, making it suitable for industrial processes.

Structural Analog 2: Hydroxyphenyl-Substituted Tetrahydropyrimidin Metabolites

Example : Metabolite with IUPAC name N-[(2R)-2-{[4-carbamimidamidobutyl]carbamoyl}-2-hydroxyethyl)carbamoyl]-1,4,5,6-tetrahydropyrimidin-2-yl}-2-(4-hydroxyphenyl)ethyl

  • Structure : Shares the tetrahydropyrimidin core but substitutes benzenethiol with a 4-hydroxyphenyl group and additional carbamoyl/hydroxyethyl chains.
  • Key Differences :
    • The hydroxyl (-OH) group enhances hydrophilicity, contrasting with the lipophilic thiol in the target compound.
    • The extended side chains may reduce membrane permeability compared to the compact benzenethiol structure.

Structural Analog 3: Thiazetidinone Derivatives

Example : 2-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide (COVPDB963)

  • Structure: Features a thiazetidinone ring and bromophenyl group but lacks the tetrahydropyrimidin-thiol combination.
  • Applications : Possibly explored for antimicrobial or anticancer activity due to the bromophenyl moiety.
  • Key Differences :
    • The sulfone and triazole groups confer distinct electronic properties, altering reactivity compared to the thiol-pyrimidin system.

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Applications References
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol Benzenethiol + tetrahydropyrimidin -SH, NH (pyrimidin) Enzyme inhibition (HDLAH)
Azoamidine derivative Azo + tetrahydropyrimidin -N=N-, Cl⁻ (counterion) Polymerization initiator
Hydroxyphenyl metabolite Tetrahydropyrimidin + 4-hydroxyphenyl -OH, carbamoyl Metabolic intermediate
Thiazetidinone derivative Thiazetidinone + bromophenyl -SO₂, Br Drug discovery (antimicrobial?)

Research Findings and Implications

  • Enzyme Binding : The thiol group in this compound is critical for binding HDLAH, as seen in its X-ray structure . Azoamidine derivatives lack this functionality, limiting their biological utility.
  • Solubility and Reactivity : Hydroxyphenyl metabolites exhibit higher hydrophilicity, whereas the benzenethiol’s lipophilicity may enhance membrane penetration in drug design .
  • Industrial vs. Biochemical Use : Azoamidine derivatives are tailored for radical-initiated reactions, while the target compound’s niche lies in enzyme modulation .

Biological Activity

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS 53440-32-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its pharmacological properties and therapeutic applications.

The compound has a molecular formula of C10_{10}H12_{12}N2_2S and a molecular weight of 192.28 g/mol. Its structure features a tetrahydropyrimidine ring linked to a benzenethiol moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2S
Molecular Weight192.28 g/mol
CAS Number53440-32-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the tetrahydropyrimidine ring followed by thiolation to introduce the benzenethiol group.

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antioxidant properties. For instance, compounds structurally related to this compound have shown comparable antioxidant potency to ascorbic acid in various assays. These findings suggest that such compounds could be beneficial in managing oxidative stress-related diseases .

Acetylcholinesterase Inhibition

A notable area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Although specific studies directly evaluating this compound for AChE inhibition were not found in the current literature, related compounds have demonstrated promising inhibitory effects .

The mechanism by which tetrahydropyrimidine derivatives exert their biological effects is believed to involve interactions with various enzymes and receptors. For example, studies have shown that similar compounds can bind to the active sites of target enzymes, thereby modulating their activity and influencing biochemical pathways associated with neuroprotection and antioxidant defense mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol?

  • Methodological Answer : Synthesis typically involves coordinating the benzenethiol moiety with a tetrahydropyrimidine ring. A common approach is to use reflux conditions with stoichiometric equivalents of precursors (e.g., 2-mercaptobenzoic acid derivatives and tetrahydropyrimidine intermediates) in anhydrous solvents like THF or DCM. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) followed by recrystallization from ethanol or methanol. For analogous complexes, protocols involving phosphine-thiol chelates (e.g., 2-(diphenylphosphanyl)benzenethiol) have been optimized, emphasizing inert-atmosphere techniques to prevent oxidation .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation of saturated solutions. Structural refinement uses programs like SHELXL or SHELXT , which automate space-group determination and refine parameters such as bond lengths, angles, and thermal displacement factors. These tools also validate hydrogen bonding and π-π stacking interactions critical for understanding molecular packing . Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) for solution-phase confirmation and FT-IR for functional group analysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Reactant of Route 2
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

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